

Technical Guide: Stability & Handling of 3-Iodocinnoline (CAS 82453-00-7)

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Compound of Interest

Compound Name: 3-Iodocinnoline

Cat. No.: B1643213

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Executive Summary

3-Iodocinnoline is a functionalized diazanaphthalene derivative utilized primarily as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). While the cinnoline core exhibits robust aromatic stability, the C3-Iodine bond introduces specific vulnerabilities to photolytic cleavage and transition-metal-mediated oxidative addition.

Under ambient laboratory conditions (20–25°C, 1 atm, normal humidity), **3-iodocinnoline** is kinetically stable as a solid but requires protection from UV/visible light to prevent homolytic deiodination. Long-term storage demands low-temperature conditions (2–8°C) to mitigate slow disproportionation or hydrolysis pathways common to electron-deficient heteroaryl iodides.

Chemical Identity & Physicochemical Context[1][2] [3][4][5][6][7][8][9]

Property	Data
Chemical Name	3-Iodocinnoline
CAS Number	82453-00-7
Molecular Formula	C ₈ H ₅ IN ₂
Molecular Weight	256.04 g/mol
Physical State	Solid (Crystalline powder, typically off-white to yellow)
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , CHCl ₃ ; Low solubility in water.
Electronic Character	Electron-deficient N-heterocycle; C3 position is activated for nucleophilic attack or metal insertion.

Structural Stability Analysis

The cinnoline ring system (1,2-benzodiazine) possesses high resonance energy, making the core resistant to oxidative degradation under standard conditions. However, the C3–I bond is the "weak link":

- Bond Dissociation Energy (BDE): Estimated at ~60–65 kcal/mol for heteroaryl iodides, significantly lower than C–Br or C–Cl.
- Inductive Effect: The adjacent N=N bond exerts an electron-withdrawing effect, slightly strengthening the C–I bond against heterolysis but making the ring susceptible to nucleophilic attack if the iodine is displaced.

Ambient Stability Profile

Photostability (Critical)

Status: Unstable under direct sunlight or high-intensity UV.

- Mechanism: Absorption of UV photons promotes an electron to a

antibonding orbital of the C–I bond, leading to homolytic cleavage. This generates a cinnolinyl radical and an iodine radical (

).

- Observable Sign: Darkening of the solid from off-white/yellow to brown/purple (formation of).
- Impact: Reduces purity and introduces radical scavengers that can poison Pd-catalysts in downstream applications.

Thermal Stability

Status: Stable at Ambient (20–25°C).

- Solid **3-iodocinnoline** does not undergo spontaneous thermal decomposition up to its melting point.
- Caution: Avoid temperatures >50°C for prolonged periods during drying, as sublimation or accelerated iodine loss may occur.

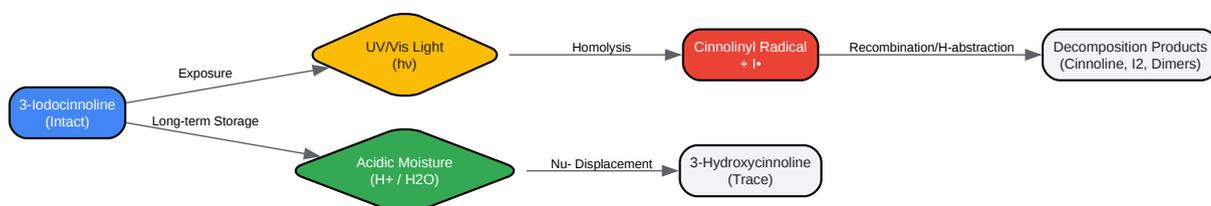
Hydrolytic & Oxidative Stability

Status: Moderately Stable.

- Hydrolysis: Resistant to neutral moisture. Prolonged exposure to acidic moisture can lead to protonation of N1/N2, potentially activating the C–I bond toward nucleophilic displacement by water (forming 3-hydroxycinnoline), though this is kinetically slow at room temperature.
- Oxidation: The N=N bond is susceptible to N-oxidation by strong peracids (e.g., mCPBA), but stable to atmospheric oxygen.

Visualizing Degradation Pathways

The following diagram outlines the primary degradation risks for **3-iodocinnoline** under ambient stress.

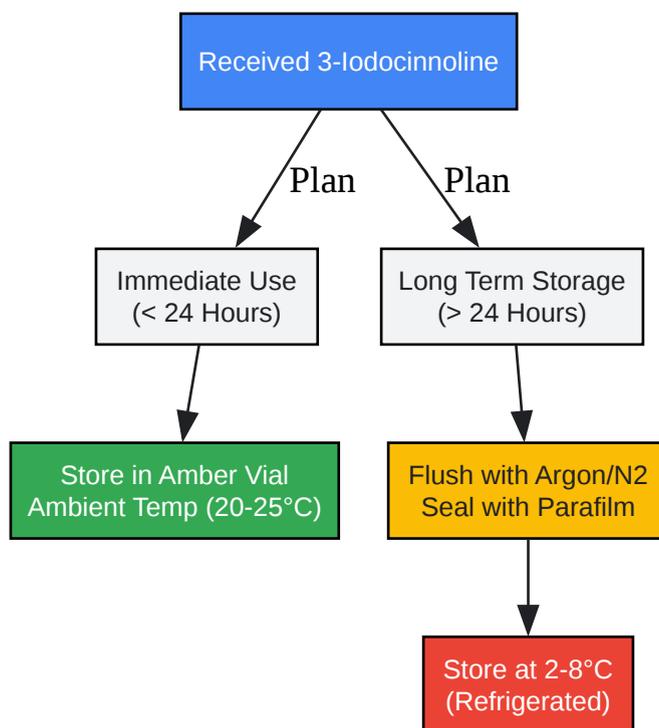


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Caption: Primary degradation pathways: Photolytic deiodination (fast) and acid-catalyzed hydrolysis (slow).

Storage & Handling Protocols

To ensure the integrity of **3-iodocinnoline** for use in sensitive catalytic cycles, follow this decision matrix.



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Caption: Storage decision tree prioritizing light protection and temperature control for long-term stability.

Detailed Protocol

- Container: Always use amber glass vials with PTFE-lined caps to prevent light ingress and leaching.
- Atmosphere: For storage >1 week, purge the headspace with dry Argon or Nitrogen.
- Temperature: Store at 2–8°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation (which introduces moisture).
- Solvent Handling: If preparing a stock solution (e.g., in DMSO or DMF), use immediately. Do not store solutions of **3-iodocinnoline** for >48 hours, as solution-phase photolysis is significantly faster than solid-phase.

Experimental Validation (Self-Validating Systems)

Before committing valuable reagents to a synthesis, validate the quality of your **3-iodocinnoline** using these methods.

Visual Purity Check (The "Yellow" Test)

- Principle: Pure **3-iodocinnoline** is typically off-white or pale yellow. A deep brown or purple hue indicates free iodine () liberation.
- Action: If discolored, dissolve a small sample in . Wash with dilute (sodium thiosulfate). If the organic layer clears, the impurity was surface iodine. Recrystallization may be required.

HPLC Purity Assay

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.

- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).
- Acceptance Criteria: Purity > 97% (Area %).
- Note: **3-Iodocinnoline** will elute later than cinnoline (de-iodinated impurity) due to the lipophilic iodine atom.

1H-NMR Verification

- Solvent:

or

.

- Diagnostic Signal: Look for the H4 proton singlet. In 3-substituted cinnolines, the H4 proton is a distinct singlet in the aromatic region (8.0–8.5 ppm typically), deshielded by the adjacent nitrogen and the iodine anisotropy.
- Impurity Check: Check for broad peaks at 13–14 ppm (indicative of hydrolysis to OH) or loss of integral intensity relative to the benzene ring protons.

Reactivity Context: Why Stability Matters

In drug development, **3-iodocinnoline** is a scaffold for synthesizing bioactive molecules (e.g., kinase inhibitors). Its stability directly impacts the success of Palladium-Catalyzed Cross-Couplings:

- Oxidative Addition: The C–I bond is facile for oxidative addition to Pd(0). If the compound has partially degraded to free iodine, the acts as a potent oxidant, oxidizing Pd(0) to Pd(II) prematurely and killing the catalytic cycle (requires excess phosphine to reduce back).

- Transmetallation: In Suzuki couplings, degraded impurities (like 3-hydroxycinnoline) can chelate the metal center, inhibiting transmetallation.

Recommendation: If using >6 month old stock, perform a filtration through a short plug of silica gel (eluting with

) to remove polar degradation products before use in catalysis.

References

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